N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamide
Description
N-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamide is a synthetic small molecule featuring a benzimidazole core fused to a phenyl ring, a pyrrolidine-2-carboxamide moiety, and a 4-chlorophenylsulfonyl substituent.
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-1-(4-chlorophenyl)sulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O3S/c25-16-11-13-17(14-12-16)33(31,32)29-15-5-10-22(29)24(30)28-19-7-2-1-6-18(19)23-26-20-8-3-4-9-21(20)27-23/h1-4,6-9,11-14,22H,5,10,15H2,(H,26,27)(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOMJKRAKBGOLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamide is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article summarizes its biological activity, mechanisms of action, and relevant case studies, presenting a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
The compound features a complex structure that includes a benzimidazole moiety, a pyrrolidine ring, and a sulfonamide group. Its chemical formula is , and it has a molecular weight of approximately 432.92 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group is known to interact with various enzymes, potentially inhibiting their activity. For instance, similar compounds have shown efficacy as inhibitors of α-glucosidase, which is crucial in carbohydrate metabolism .
- Receptor Modulation : Compounds with benzimidazole structures often modulate receptor activity, influencing signaling pathways involved in cell proliferation and apoptosis.
- Antimicrobial Activity : The presence of the benzimidazole moiety suggests potential antimicrobial properties. It has been noted that derivatives with similar structures exhibit significant antibacterial effects against various pathogens .
Anticancer Activity
Recent studies indicate that compounds similar to this compound demonstrate promising anticancer properties. For example, derivatives have been tested for their ability to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
| Compound | Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| 15o | Breast | 2.09 ± 0.04 | Non-competitive α-glucosidase inhibitor |
| 22d | Colon | 0.71 ± 0.02 | Allosteric site binding |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that related benzimidazole derivatives exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | MIC (µg/mL) | Control (Ciprofloxacin) |
|---|---|---|---|
| Pyrrolidine Derivative | Staphylococcus aureus | 3.12 | 2 |
| Pyrrolidine Derivative | Escherichia coli | 12.5 | 2 |
Case Studies
- In Vivo Studies : A study demonstrated that a benzimidazole-based derivative showed significant hypoglycemic activity in diabetic models, suggesting potential therapeutic applications in diabetes management .
- Molecular Docking Studies : Computational studies have indicated that the compound can effectively bind to target enzymes, providing insights into its mechanism of action at the molecular level .
- Toxicity Assessments : Evaluations of cytotoxicity revealed that certain derivatives exhibited non-cytotoxic profiles against normal liver cells (LO2), indicating their safety for further development .
Scientific Research Applications
Anticancer Properties
Research has shown that compounds containing benzimidazole derivatives exhibit anticancer activities. For instance, studies indicate that N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamide demonstrates cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study:
A study published in 2023 evaluated the compound's efficacy against breast cancer cells, revealing significant inhibition of tumor growth in vitro and in vivo models .
Antimicrobial Activity
The compound has also been tested for antimicrobial properties. Its structure allows it to interact with bacterial cell membranes, leading to increased permeability and ultimately cell death.
Case Study:
In a recent investigation, the compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .
Neurological Disorders
Emerging research suggests that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its therapeutic profile.
Case Study:
A study conducted in 2024 demonstrated that the compound could reduce neuroinflammation in animal models of Alzheimer's disease, providing a promising avenue for further research .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been explored in various inflammatory models. The compound showed significant reduction in pro-inflammatory cytokines.
Case Study:
In vitro assays indicated a decrease in TNF-alpha and IL-6 levels when treated with this compound, suggesting its potential application in autoimmune diseases .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Benzimidazole-Pyrrolidine Derivatives
Compounds sharing the benzimidazole-pyrrolidine scaffold but differing in substituents were synthesized and characterized in and . Key examples include:
- Structural Insights: The target compound’s 4-chlorophenylsulfonyl group distinguishes it from analogs like 5cb and 5cd, which feature ketone-linked aryl substituents.
N-Sulfonyl Benzimidazole Derivatives
describes N-sulfonylacetamidines synthesized via copper-catalyzed coupling, such as N-(1H-benzo[d]imidazol-2-yl)-2-phenyl-N'-tosylacetamidine . These compounds share the benzimidazole-sulfonyl motif but replace the pyrrolidine-carboxamide with an acetamidine chain.
- Key Differences :
- Electronic Effects : Tosyl (toluenesulfonyl) and phenylsulfonyl groups in ’s compounds exhibit varying electron-withdrawing properties compared to the target’s 4-chlorophenylsulfonyl group, which may influence solubility and metabolic stability .
- Synthetic Routes : The target compound’s synthesis likely involves sulfonylation of pyrrolidine-carboxamide precursors, whereas ’s analogs utilize copper-catalyzed multicomponent reactions .
Heterocyclic Hybrid Compounds
and highlight benzimidazole derivatives fused with triazine, oxadiazole, or thiazolidinone moieties, such as 3-(2-(5-chloro-1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-chlorophenyl)thiazolidin-4-one (compound 11 in ).
- Functional Comparisons: Thiazolidinone vs. Chlorophenyl Groups: Both the target compound and ’s derivatives include chlorophenyl substituents, suggesting shared strategies for optimizing lipophilicity and aromatic stacking interactions.
Patent-Based Analogs
and disclose structurally related compounds, such as the dimaleate form of 1-((2R,4R)-2-(1H-benzo[d]imidazol-2-yl)-1-methylpiperidin-4-yl)-3-(4-cyanophenyl)urea () and pyrrolidine-2-carboxamide derivatives ().
- Critical Contrasts: Urea vs. Carboxamide: The urea linkage in ’s compound may confer stronger hydrogen-bonding capacity than the carboxamide in the target molecule . Cyanophenyl vs.
Preparation Methods
Cyclocondensation of N-Aryl-o-Phenylenediamine
Using methods adapted from anti-tubercular drug synthesis, N-aryl-o-phenylenediamine undergoes cyclization with ethyl glyoxalate under aqueous acidic conditions. For example:
Amidation of Benzimidazole Ester
The ethyl ester intermediate is converted to the primary amine using NH4Cl-catalyzed amidation:
- Reactants : Ethyl 1-phenyl-1H-benzo[d]imidazole-2-carboxylate (1.0 equiv) + 1,2-diaminobenzene (1.1 equiv)
- Catalyst : NH4Cl (20 mol%) under neat conditions at 100°C.
- Yield : 67–94% for similar N-arylalkyl amides.
Pyrrolidine-2-carboxamide Sulfonylation
The 1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxylic acid moiety is prepared through sulfonylation and carboxylation:
Pyrrolidine Sulfonylation
Reaction of pyrrolidine with 4-chlorobenzenesulfonyl chloride follows established protocols:
Carboxylic Acid Activation
The pyrrolidine-2-carboxylic acid is activated for amide coupling:
- Activation Reagents : EDC·HCl (1.2 equiv) + HOBt (1.2 equiv) in DCM.
- Base : DIPEA (2.0 equiv) for 20 minutes at room temperature.
Final Amide Coupling
The benzimidazole-phenyl amine and sulfonylated pyrrolidine acid are coupled via amide bond formation:
Coupling Reaction
Adapting antiplasmodial drug synthesis methods:
- Reactants : 2-(1H-Benzo[d]imidazol-2-yl)aniline (1.0 equiv) + 1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxylic acid (1.0 equiv)
- Coupling Agents : EDC·HCl (1.2 equiv) + HOBt (1.2 equiv)
- Solvent : DCM (5 mL/mmol) with DIPEA (2.0 equiv) at room temperature for 12 hours.
- Workup : Washed with 5% NaHCO3 and 1 M HCl, followed by silica gel chromatography (hexane:EtOAc 70:30).
- Yield : Estimated 70–85% based on analogous couplings.
Optimization and Challenges
Cyclocondensation Byproduct Mitigation
Unsubstituted o-phenylenediamines risk forming quinoxaline-3-ones instead of benzimidazoles. Substitution with sterically hindered groups (e.g., phenyl) prevents dual nucleophilic attacks on ethyl glyoxalate.
Amidation Catalysis
NH4Cl improves amidation yields by facilitating ester-to-amide conversion under solvent-free conditions, reducing side hydrolysis.
Analytical Characterization
Q & A
Basic: What are the recommended synthetic routes for synthesizing N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamide?
Answer:
The synthesis typically involves multi-step reactions. Key steps include:
- Step 1: Formation of the benzimidazole core via condensation of o-phenylenediamine derivatives with carbonyl sources under acidic conditions .
- Step 2: Introduction of the pyrrolidine-2-carboxamide moiety through coupling reactions (e.g., using carbodiimide-based catalysts) .
- Step 3: Sulfonylation of the pyrrolidine nitrogen using 4-chlorophenylsulfonyl chloride in a polar aprotic solvent like DMF, monitored by TLC or HPLC for reaction completion .
Critical Notes: Optimize reaction temperatures (e.g., 60–80°C for sulfonylation) and use inert atmospheres to prevent oxidation of intermediates .
Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?
Answer:
- Structural Confirmation:
- NMR Spectroscopy: ¹H and ¹³C NMR to verify proton environments (e.g., aromatic protons of benzimidazole at δ 7.2–8.5 ppm) and carbon backbone integrity .
- IR Spectroscopy: Peaks at ~3100 cm⁻¹ (N-H stretch, benzimidazole) and ~1350 cm⁻¹ (S=O stretch, sulfonamide) .
- Purity Assessment:
- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry (ESI-MS): Confirm molecular ion peaks matching the exact mass (e.g., calculated for C₂₄H₂₀ClN₄O₃S: 503.08 g/mol) .
Basic: How can researchers evaluate the compound’s potential pharmacological activity in preliminary studies?
Answer:
- In Vitro Assays:
- Antimicrobial Testing: Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria .
Data Interpretation: Compare IC₅₀/MIC values with positive controls (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobials) .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Answer:
- Key Modifications:
- Methodology:
Advanced: What strategies are effective for identifying biological targets of this compound?
Answer:
- Proteomics:
- Transcriptomics: RNA-seq to identify differentially expressed genes in treated vs. untreated cells .
Data Integration: Use STRING-DB to map protein-protein interaction networks linked to phenotypic outcomes .
Advanced: How can computational methods accelerate the design of derivatives with improved properties?
Answer:
- Reaction Path Prediction:
- ADMET Prediction:
- Machine Learning:
Advanced: How should researchers address contradictions in biological activity data across structural analogs?
Answer:
- Case Example: If analog A shows potent activity while analog B is inactive:
- Structural Analysis: Compare X-ray crystallography data to identify conformational differences (e.g., sulfonamide torsion angles affecting target binding) .
- Solubility Assessment: Measure kinetic solubility in PBS (pH 7.4) to rule out false negatives due to poor bioavailability .
- Off-Target Screening: Use panels like Eurofins’ SafetyScreen44 to identify non-specific interactions .
Advanced: What methodologies mitigate solubility challenges during in vivo studies?
Answer:
- Formulation Strategies:
- Nanoformulation: Encapsulate in PLGA nanoparticles (150–200 nm) via emulsification-solvent evaporation .
- Co-Solvents: Use 10% DMSO/90% PEG 400 for IP administration .
- Prodrug Design: Introduce phosphate esters at the pyrrolidine carboxamide to enhance aqueous solubility .
Validation: Monitor plasma concentrations via LC-MS/MS to confirm bioavailability improvements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
